molecular formula C21H32Cl2N2O B14951601 N'-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide

Katalognummer: B14951601
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: KCWYSEMRHMOLHK-JJIBRWJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide is a chemical compound known for its unique structure and properties It belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and tetradecanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of N’-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.

Wirkmechanismus

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. For example, it can inhibit the activity of enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial effects. Additionally, it may interact with signaling pathways involved in inflammation and cancer, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

N’-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetohydrazide

These compounds share structural similarities but differ in their functional groups and specific applications. N’-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide is unique due to its specific hydrazone linkage and the presence of the tetradecane chain, which imparts distinct properties and applications .

Eigenschaften

Molekularformel

C21H32Cl2N2O

Molekulargewicht

399.4 g/mol

IUPAC-Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]tetradecanamide

InChI

InChI=1S/C21H32Cl2N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(26)25-24-17-18-14-15-19(22)16-20(18)23/h14-17H,2-13H2,1H3,(H,25,26)/b24-17+

InChI-Schlüssel

KCWYSEMRHMOLHK-JJIBRWJFSA-N

Isomerische SMILES

CCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl

Kanonische SMILES

CCCCCCCCCCCCCC(=O)NN=CC1=C(C=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.